N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
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Overview
Description
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid is a potent antagonist of the histamine H3 receptor. It has a pKB value of 9.46 for the guinea-pig ileum H3 receptor and a pKi value of 8.90 for the rat cerebral cortex H3 receptor . This compound is primarily used for research purposes and has shown limited blood-brain barrier permeability .
Scientific Research Applications
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of histamine H3 receptor antagonists.
Biology: Investigated for its effects on histamine receptors in various biological systems.
Medicine: Explored for potential therapeutic applications in conditions related to histamine regulation.
Industry: Utilized in the development of new histamine receptor antagonists for pharmaceutical research.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid involves the reaction of N-[3-(1H-imidazol-4-yl)propyl]-1H-benzimidazol-2-amine with oxalic acid to form the dioxalate salt . The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is usually supplied as a powder with a purity of ≥98% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves standard organic synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid primarily undergoes substitution reactions due to the presence of the imidazole and benzimidazole rings . These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, which can facilitate the substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the H3 antagonist properties .
Comparison with Similar Compounds
Similar Compounds
Famotidine: A histamine H2 receptor antagonist with antacid activity.
Meclizine dihydrochloride: A histamine H1 antagonist used in the treatment of motion sickness.
Trazodone hydrochloride: A serotonin uptake inhibitor with histamine receptor activity.
Uniqueness
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid is unique due to its high potency as an H3 antagonist and its limited blood-brain barrier permeability . This makes it particularly useful for studying peripheral histamine receptor functions without central nervous system interference .
Properties
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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